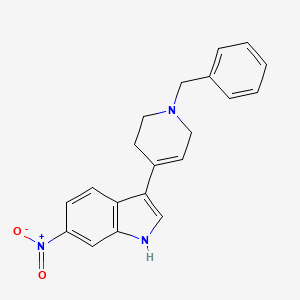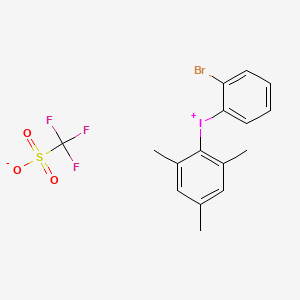
C18-Peg5-nhs
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C18-Peg5-nhs, also known as polyethylene glycol octadecyl succinimidyl ester, is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an N-hydroxysuccinimide (NHS) ester group, which allows for easy conjugation with amino groups. The C18 hydrocarbon chain provides hydrophobicity, making it suitable for applications where increased solubility or stability is desired.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C18-Peg5-nhs typically involves the reaction of polyethylene glycol (PEG) with octadecyl succinic anhydride to form the PEG-octadecyl ester. This intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the reaction and confirm the structure of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
C18-Peg5-nhs primarily undergoes substitution reactions due to the presence of the NHS ester group. This group reacts specifically and efficiently with primary amines to form stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines, coupling agents like DCC.
Conditions: Physiologic to slightly alkaline conditions (pH 7.2 to 9).
Major Products
The major products formed from these reactions are amide-linked conjugates, which are commonly used in bioconjugation applications .
Applications De Recherche Scientifique
C18-Peg5-nhs has a wide range of applications in scientific research:
Chemistry: Used as a pegylation reagent to modify proteins and peptides, enhancing their solubility and stability.
Biology: Employed in the formation of micelles for drug delivery, improving the bioavailability of drug preparations.
Medicine: Used in the modification of therapeutic peptides to increase their half-life and biological activity.
Industry: Applied in the development of bioconjugates for diagnostic and therapeutic purposes.
Mécanisme D'action
The mechanism of action of C18-Peg5-nhs involves the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amino groups of proteins or peptides, resulting in the formation of a covalent bond. This modification enhances the solubility, stability, and bioavailability of the conjugated molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alkyne-PEG5-N-hydroxysuccinimidyl ester: Similar in structure but contains an alkyne group instead of a C18 hydrocarbon chain.
Methoxy PEG Succinimidyl Carboxymethyl Ester: Contains a methoxy group and is used for similar pegylation applications.
Uniqueness
C18-Peg5-nhs is unique due to its C18 hydrocarbon chain, which provides hydrophobicity and makes it suitable for applications requiring increased solubility and stability. This distinguishes it from other PEG derivatives that may not offer the same level of hydrophobicity .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H61NO9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-38-23-25-40-27-29-42-30-28-41-26-24-39-22-20-33(37)43-34-31(35)18-19-32(34)36/h2-30H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJCYQICYGFKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H61NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B8024732.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8024744.png)






![Chloro(2-{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)gold(I)](/img/structure/B8024787.png)





